molecular formula C20H26F2 B126032 (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 142400-92-8

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No.: B126032
CAS No.: 142400-92-8
M. Wt: 304.4 g/mol
InChI Key: ALFLDQIYGBNZCO-UHFFFAOYSA-N
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Description

(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) is a synthetic organic compound characterized by the presence of a difluorophenyl group and a vinyl group attached to a bicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexane derivatives.

    Reaction Conditions: The key steps involve the formation of the vinyl group and the coupling of the difluorophenyl group to the bicyclohexane structure. This can be achieved through various organic reactions such as Friedel-Crafts alkylation, Heck coupling, or Suzuki coupling.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification processes.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its difluorophenyl group could impart unique biological activity, making it a candidate for drug discovery and development.

Industry

In the industrial sector, (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity and selectivity, while the vinyl group may participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (trans,trans)-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): Similar structure with an ethyl group instead of a vinyl group.

    (trans,trans)-4-(3,4-Difluorophenyl)-4’-methyl-1,1’-bi(cyclohexane): Contains a methyl group instead of a vinyl group.

    (trans,trans)-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane): Features a propyl group in place of the vinyl group.

Uniqueness

The presence of the vinyl group in (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) distinguishes it from similar compounds. This vinyl group can participate in unique chemical reactions, such as polymerization or cross-linking, which are not possible with the ethyl, methyl, or propyl analogs.

Properties

IUPAC Name

4-[4-(4-ethenylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h2,11-17H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLDQIYGBNZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475768
Record name 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142400-92-8
Record name 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-trans-Vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-1,2-difluo rbenzol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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